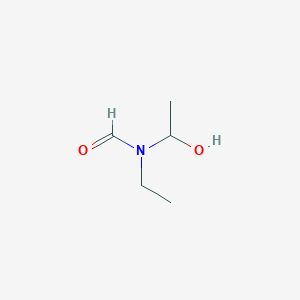

N-Ethyl-N-(1-hydroxyethyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Ethyl-N-(1-hydroxyethyl)formamide is an organic compound with the molecular formula C5H11NO2. It is a formamide derivative where the formamide group is substituted with an ethyl group and a hydroxyethyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-(1-hydroxyethyl)formamide can be synthesized through the reaction of ethanolamine with ethyl formate. The reaction typically involves the following steps:

- The mixture is stirred continuously to ensure complete reaction .

Ethanolamine: is cooled to 15°C in an ice bath.

Ethyl formate: is added dropwise to the ethanolamine over a period of 45 minutes.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-speed mixers and controlled temperature profiles along the reaction vessel are common practices .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(1-hydroxyethyl)formamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The formamide group can be reduced to form an amine.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of N-Ethyl-N-(1-oxoethyl)formamide.

Reduction: Formation of N-Ethyl-N-(1-hydroxyethyl)amine.

Substitution: Formation of various substituted formamides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate for N-vinylformamide Production

N-Ethyl-N-(1-hydroxyethyl)formamide serves as a crucial intermediate in the synthesis of N-vinylformamide, which has applications in polymer chemistry. The compound is produced through the reaction of formamide with acetaldehyde in the presence of a basic catalyst. This process not only yields this compound but also facilitates subsequent alkoxylation reactions to form alkoxy derivatives, enhancing its utility in various chemical processes .

Pharmaceutical Applications

Metabolism and Toxicology Studies

This compound is recognized as a human metabolite of N,N-diethylformamide, which has implications for toxicological studies. Understanding its metabolic pathways is essential for evaluating the safety and environmental impact of compounds containing similar structures. Research indicates that this metabolite may influence biological responses, making it relevant in pharmacokinetics and drug development .

Material Science

Polymer Development

The compound's reactivity allows it to be incorporated into polymer matrices, potentially improving the mechanical properties and thermal stability of the resulting materials. For instance, studies have shown that polymers synthesized with N-alkoxy derivatives exhibit enhanced performance characteristics suitable for various industrial applications .

Table 1: Synthesis Pathway of this compound

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Formamide + Acetaldehyde | Basic catalyst (e.g., sodium carbonate) | This compound |

| 2 | This compound + Alcohol | Acid catalyst (e.g., sulfuric acid) | N-Alkoxyethyl formamide |

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis of this compound using a continuous flow reactor. The researchers found that adjusting the reaction parameters significantly improved yield and purity. The findings highlight the importance of process optimization in industrial applications .

Case Study 2: Toxicological Assessment

Another study focused on the toxicological profile of this compound, assessing its effects on human cell lines. The results indicated low cytotoxicity levels, suggesting potential for safe usage in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of N-Ethyl-N-(1-hydroxyethyl)formamide involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The formamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

N-(2-Hydroxyethyl)formamide: Similar structure but lacks the ethyl group.

N,N-Diethylformamide: Contains two ethyl groups instead of one ethyl and one hydroxyethyl group.

N-Formylethanolamine: Contains a formyl group and an ethanolamine moiety.

Uniqueness

N-Ethyl-N-(1-hydroxyethyl)formamide is unique due to the presence of both an ethyl group and a hydroxyethyl group. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-Ethyl-N-(1-hydroxyethyl)formamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. To optimize purity, employ gradient solvent crystallization (e.g., ethyl acetate/hexane mixtures) and monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Post-synthesis purification via column chromatography (silica gel, polar/non-polar solvent gradients) is advised. Validate purity using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Use a combination of 1H- and 13C-NMR to confirm the ethyl, hydroxyethyl, and formamide moieties. Infrared (IR) spectroscopy can identify carbonyl (C=O) and hydroxyl (-OH) stretching vibrations (1650–1700 cm−1 and 3200–3600 cm−1, respectively). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures accurate molecular weight confirmation. For stereochemical analysis, consider 2D NMR techniques like COSY and NOESY .

Q. How does the hydroxyl group influence solubility in polar vs. non-polar solvents?

- Methodological Answer : The hydroxyethyl group enhances solubility in polar solvents (e.g., water, methanol) due to hydrogen bonding. Quantify solubility via gravimetric analysis: dissolve excess compound in a solvent, filter undissolved material, and evaporate the filtrate to measure residual mass. Compare results with structurally similar compounds lacking hydroxyl groups (e.g., N-Ethylformamide) to isolate the hydroxyl group’s contribution .

Advanced Research Questions

Q. What computational models predict the thermal decomposition pathways of this compound?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to simulate bond dissociation energies and identify primary decomposition products (e.g., formamide derivatives, ethylene glycol). Validate predictions using thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts. Compare results with pyrolysis studies of analogous formamides (e.g., dimethylformamide) .

Q. How can researchers resolve contradictions in reported stability data under acidic/basic conditions?

- Methodological Answer : Design controlled kinetic studies under standardized pH (e.g., 1–14) and temperature (25–80°C) conditions. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 200–300 nm) and HPLC. Use Arrhenius plots to extrapolate shelf-life. Discrepancies may arise from trace metal contaminants; include inductively coupled plasma mass spectrometry (ICP-MS) to assess metal ion interference .

Q. What role does intramolecular hydrogen bonding play in reactivity during nucleophilic acyl substitution?

- Methodological Answer : Characterize hydrogen bonding via variable-temperature NMR to observe proton exchange rates. Compare reaction kinetics with non-hydroxylated analogs (e.g., N-Ethylformamide) using stopped-flow techniques. Computational modeling (MD simulations) can visualize steric effects and transition-state stabilization .

Q. How can the compound’s interaction with biomolecules (e.g., proteins) be systematically studied?

- Methodological Answer : Use fluorescence quenching assays with bovine serum albumin (BSA) as a model protein. Measure binding constants (Kb) via Stern-Volmer plots. For structural insights, employ circular dichroism (CD) spectroscopy to monitor conformational changes in proteins. Molecular docking simulations (AutoDock Vina) can predict binding sites .

Q. Data Analysis & Optimization

Q. What statistical approaches are recommended for optimizing reaction conditions?

- Methodological Answer : Apply response surface methodology (RSM) with a Box-Behnken design to evaluate variables (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors. For multi-objective optimization (yield vs. purity), employ Pareto front analysis .

Q. How should researchers address inconsistencies in chromatographic retention times across labs?

- Methodological Answer : Standardize HPLC conditions: mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), column type (C18, 5 µm particle size), and flow rate (1.0 mL/min). Include internal standards (e.g., dimethylformamide) and validate system suitability (resolution ≥2.0, RSD ≤3.0%) .

Q. What strategies validate the absence of toxic byproducts during degradation studies?

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

N-ethyl-N-(1-hydroxyethyl)formamide |

InChI |

InChI=1S/C5H11NO2/c1-3-6(4-7)5(2)8/h4-5,8H,3H2,1-2H3 |

InChI Key |

IHYALPORFKQQIE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C=O)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.